N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide
Description
N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes a dimethylamino group, a fluoropyridine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN3O2S/c1-10(2)5-12(9-17(3)4)16-20(18,19)13-6-11(14)7-15-8-13/h6-8,10,12,16H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWGEHKXSYKUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN(C)C)NS(=O)(=O)C1=CN=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide typically involves multiple steps:
-
Formation of the Fluoropyridine Ring: : The initial step involves the synthesis of the 5-fluoropyridine ring. This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
-
Introduction of the Dimethylamino Group: : The next step involves the introduction of the dimethylamino group. This can be done through nucleophilic substitution reactions where a suitable precursor, such as a halogenated pyridine, reacts with dimethylamine.
-
Attachment of the Sulfonamide Group: : The final step involves the sulfonation of the compound to introduce the sulfonamide group. This can be achieved by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.
Substitution: The fluoropyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the fluoropyridine ring can participate in π-π stacking interactions. The sulfonamide group can act as a bioisostere for carboxylic acids, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(dimethylamino)-4-methylpentan-2-yl]-pyridine-3-sulfonamide: Lacks the fluorine atom, which may reduce its electron-withdrawing effects and alter its reactivity.
N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-chloropyridine-3-sulfonamide: The chlorine atom can provide different electronic and steric effects compared to fluorine, potentially altering its biological activity.
Uniqueness
N-[1-(dimethylamino)-4-methylpentan-2-yl]-5-fluoropyridine-3-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
